7'-O-DMT-morpholino uracil

Nuclease Resistance Antisense Oligonucleotides Stability

7'-O-DMT-morpholino uracil is the indispensable protected monomer for solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). Unlike DNA phosphoramidites or 2'-O-Me RNA monomers, this building block yields charge-neutral, nuclease-resistant oligonucleotides. It is the core precursor for the four FDA-approved DMD exon-skipping drugs (Eteplirsen, Golodirsen, Viltolarsen, Casimersen) and the gold standard for steric-block gene knockdown in zebrafish/Xenopus embryos. Substitution with generic nucleoside analogs fundamentally alters backbone chemistry, negating PMO stability and RNase H-independent specificity. Source only the authentic monomer to ensure downstream oligo performance.

Molecular Formula C30H31N3O6
Molecular Weight 529.6 g/mol
Cat. No. B12389222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-O-DMT-morpholino uracil
Molecular FormulaC30H31N3O6
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=CC(=O)NC5=O
InChIInChI=1S/C30H31N3O6/c1-36-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(37-2)15-11-23)38-20-26-18-31-19-28(39-26)33-17-16-27(34)32-29(33)35/h3-17,26,28,31H,18-20H2,1-2H3,(H,32,34,35)/t26-,28+/m0/s1
InChIKeyUGPQKHVBFWRQNB-XTEPFMGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7'-O-DMT-morpholino uracil (CAS 1127343-02-5): A Key Building Block for Nuclease-Resistant Morpholino Oligonucleotides


7'-O-DMT-morpholino uracil (CAS 1127343-02-5) is a synthetic nucleoside analog that functions as a protected monomer for the solid-phase synthesis of Morpholino oligonucleotides (MOs) . Its structure comprises a uracil base linked to a morpholine ring, with a 4,4'-dimethoxytrityl (DMT) protecting group at the 7'-position. This design enables selective, stepwise coupling during oligonucleotide assembly, while the final morpholino backbone confers exceptional resistance to enzymatic degradation in biological systems .

Why 7'-O-DMT-morpholino uracil Cannot Be Substituted with Generic Nucleoside Analogs


In scientific and industrial procurement, substituting 7'-O-DMT-morpholino uracil with a generic nucleoside analog is not feasible. While other building blocks like standard DNA phosphoramidites or 2'-O-methyl RNA monomers are common, they do not produce oligonucleotides with the same charge-neutral, morpholino backbone. This specific monomer is the essential precursor for synthesizing phosphorodiamidate morpholino oligomers (PMOs), which possess a unique mechanism of action and a distinct stability profile compared to oligonucleotides built from other chemistries [1]. Using an alternative monomer would fundamentally alter the backbone chemistry, negating the key performance advantages that justify the selection of PMOs.

Quantitative Evidence Guide for 7'-O-DMT-morpholino uracil: Differential Performance Data


PMOs Exhibit Complete Resistance to a Broad Panel of Hydrolases, Contrasting with Degradable Backbones

Oligonucleotides synthesized from monomers like 7'-O-DMT-morpholino uracil possess a phosphorodiamidate morpholino oligomer (PMO) backbone. This backbone demonstrates complete resistance to enzymatic degradation, a key differentiator from standard DNA or RNA backbones. A 25-mer PMO was incubated with 13 different hydrolases, serum, and plasma, and was found to be completely resistant to degradation, as analyzed by MALDI-TOF mass spectrometry [1].

Nuclease Resistance Antisense Oligonucleotides Stability

Morpholino Oligos Show Superior Specificity Over DNA and Phosphorothioate DNA in Cell-Free Translation

In a comparative study of four antisense structural types, Morpholino oligos demonstrated substantially better specificity than DNA and phosphorothioate DNA (S-DNA) at high concentration. At 3.5 µM, while all types achieved high efficacy, Morpholino oligos and 2'-O-methyl RNA provided significantly better discrimination against a mismatched target, indicating lower off-target effects [1].

Sequence Specificity Antisense Oligonucleotides Translation Inhibition

siRNAs with Morpholino Modifications at the 3'-End Exhibit Enhanced Serum Stability and Potency

While this monomer is for PMOs, morpholino modifications in siRNA provide a relevant class comparison. siRNAs modified with morpholino nucleoside analogues at the 3'-end showed significantly improved stability in serum and demonstrated potent gene silencing activity at lower concentrations compared to native siRNA [1]. This illustrates the broader advantage of the morpholino modification for enhancing nucleic acid therapeutic properties.

siRNA Serum Stability Gene Silencing

High-Value Application Scenarios for 7'-O-DMT-morpholino uracil-Based Oligonucleotides


Synthesis of FDA-Approved Therapeutics for Duchenne Muscular Dystrophy (DMD)

7'-O-DMT-morpholino uracil is a fundamental building block for synthesizing phosphorodiamidate morpholino oligomers (PMOs), which are the active pharmaceutical ingredient in four FDA-approved drugs for Duchenne muscular dystrophy (DMD): Eteplirsen, Golodirsen, Viltolarsen, and Casimersen. These PMOs function via an exon-skipping mechanism to restore the dystrophin reading frame, and their nuclease-resistant backbone is critical for their in vivo efficacy [1].

In Vivo Gene Knockdown and Functional Genomics in Model Organisms

Due to the high sequence specificity and complete stability of PMOs synthesized from monomers like 7'-O-DMT-morpholino uracil, they are a dominant tool for gene knockdown studies in developing embryos (e.g., zebrafish, Xenopus). Their resistance to degradation and lack of off-target effects allow for highly predictable and reliable analysis of gene function during development [1].

Development of Steric-Blocking Antisense Therapeutics for Splice Modulation

PMOs bind with high affinity to complementary RNA but do not recruit RNase H. This mechanism, enabled by their neutral backbone, makes them ideal for applications requiring steric blocking of translation or modulation of pre-mRNA splicing without degrading the target RNA. This is a key differentiator from gapmer ASOs that rely on RNase H-mediated cleavage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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